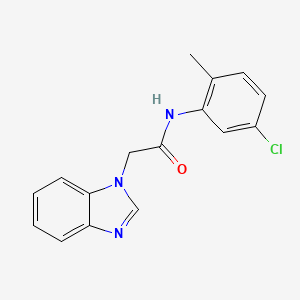![molecular formula C19H21N2OP B5441700 1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole” is an organic molecule with the molecular formula C19H21N2OP . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms.
Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis
The azide ion is a great nucleophile and can be used in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 324.357 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-diphenylphosphorylethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OP/c1-16-15-17(2)21(20-16)13-14-23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFVJUWBVZBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-2-ylmethanone](/img/structure/B5441626.png)
![6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441645.png)
![(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5441652.png)

![3-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5441667.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)

![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-(2-furyl)-5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5441692.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
